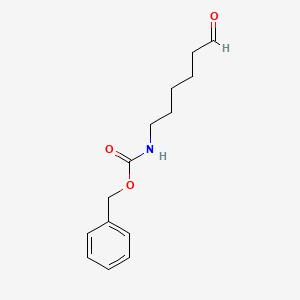

Benzyl 6-oxohexylcarbamate

説明

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can involve several steps, including iodolactamization, which is a key step in producing enantioselective compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Lithiated benzyl carbamates, which show configurational lability, can be used in asymmetric synthesis to obtain highly enantioenriched secondary benzyl carbamates . Additionally, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled to proceed with either inversion or retention of stereochemistry .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction, as seen in the study of 4-benzyl-5-oxomorpholine-3-carbamide . Computational methods like Density Functional Theory (DFT) are also employed to optimize molecular geometry and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Benzyl carbamate derivatives can undergo various chemical reactions, including cross-dehydrogenative coupling to form compounds like 11H-benzo[a]carbazoles . Rhodium-catalyzed annulation reactions can also be used to synthesize diversely substituted benzo[a]carbazoles . The reactivity of these compounds can be further explored through computational studies, which help identify potential reactive sites and investigate autoxidation and degradation properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit significant biological activity, including antineoplastic and antifilarial properties . Theoretical studies can provide insights into properties such as bond dissociation energies, molecular electrostatic potential, and non-linear optical behavior . Additionally, molecular dynamics and docking studies can predict the interaction of these compounds with biological targets, as seen in the docking of 4-benzyl-5-oxomorpholine-3-carbamide with a pyrrole inhibitor .

科学的研究の応用

Enantioselective Synthesis

Benzyl 6-oxohexylcarbamate plays a crucial role in the enantioselective synthesis of specific intermediates. For example, it is used in the efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This process involves a key iodolactamization step to yield highly functionalized compounds (Campbell et al., 2009).

Drug Development

In drug development, benzyl 6-oxohexylcarbamate derivatives have been explored for their potential in addressing issues like oxidative metabolism, improving aqueous solubility, and reducing lipophilicity. They have been investigated in the context of tuberculosis drug development, showing varying degrees of potency against Mycobacterium tuberculosis (Blaser et al., 2012).

Environmental Impact Studies

Research on benzyl 6-oxohexylcarbamate also includes its transformation and environmental impact. Studies on the biodegradation of related compounds in wastewater treatment highlight the formation of various transformation products, shedding light on environmental behavior and potential impact (Kaiser et al., 2014).

Antibacterial Applications

Benzyl carbamates have been evaluated as antibacterial agents, particularly against Gram-positive bacteria. For instance, (3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against sensitive and drug-resistant strains, demonstrating their potential as antibacterial compounds (Liang et al., 2020).

Catalytic Reactions

In catalytic reactions, benzyl 6-oxohexylcarbamate is used in gold(I)-catalyzed intramolecular hydroamination of allenes, highlighting its role in the synthesis of complex organic molecules (Zhang et al., 2007).

Safety And Hazards

特性

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

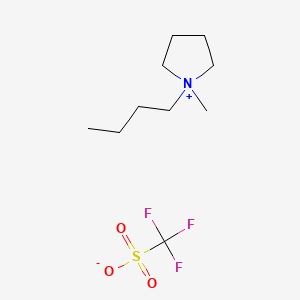

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxohexylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)